3,5-Dibromo-2-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

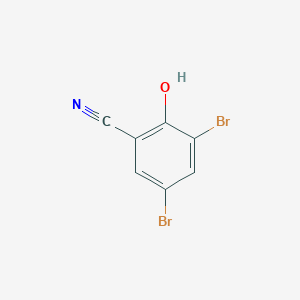

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWHVRXNOVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382041 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40718-08-9 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9), a halogenated aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. While its isomer, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), is a well-known herbicide, this guide focuses specifically on the less-documented 2-hydroxy isomer. We will delve into its physicochemical properties, propose a detailed synthesis protocol based on established principles of electrophilic aromatic substitution, and present its characteristic spectroscopic data. Furthermore, we will explore its potential applications as a versatile building block in the development of novel chemical entities.

Introduction and Chemical Identity

This compound, also known as 3,5-dibromosalicylonitrile, is a poly-substituted aromatic compound featuring a benzonitrile core with two bromine atoms and a hydroxyl group. The specific arrangement of these functional groups—the hydroxyl at position 2 and the bromine atoms at positions 3 and 5—imparts a unique electronic and steric profile, making it a valuable intermediate for further chemical transformations. Its distinct properties differentiate it from its more commercially prevalent isomer, Bromoxynil.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3,5-Dibromosalicylonitrile | [1] |

| CAS Number | 40718-08-9 | [2][3] |

| Molecular Formula | C₇H₃Br₂NO | [2] |

| Molecular Weight | 276.91 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Storage | Room temperature, sealed, dry, dark | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through the electrophilic bromination of 2-hydroxybenzonitrile (salicylonitrile). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale: Directing Effects

In the electrophilic aromatic substitution of 2-hydroxybenzonitrile, two competing directing effects are at play:

-

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[4]

-

Nitrile Group (-CN): The nitrile group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.[4]

The powerful activating and directing effect of the hydroxyl group dominates the reaction. Therefore, electrophilic attack is directed to the positions ortho and para to the -OH group. In 2-hydroxybenzonitrile, the para position (position 5) and one of the ortho positions (position 6) are available. The other ortho position (position 2) is occupied by the nitrile group.

During bromination, the first bromine atom will preferentially add to the more activated and sterically accessible para position (position 5). The introduction of the first deactivating bromine atom slightly reduces the ring's reactivity, but the strong activation by the hydroxyl group allows for a second bromination. This second bromine atom will then add to the remaining activated ortho position (position 3), resulting in the formation of this compound.

Proposed Experimental Protocol: Bromination of 2-Hydroxybenzonitrile

This protocol is based on general procedures for the bromination of activated phenolic compounds.

Materials:

-

2-Hydroxybenzonitrile (Salicylonitrile)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of bromine (2.2 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-hydroxybenzonitrile over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. A precipitate should form.

-

Work-up: Add a saturated solution of sodium bisulfite dropwise to the mixture until the orange color of excess bromine disappears.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Physical Properties

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent. |

| ¹³C NMR | Seven distinct signals are expected. The nitrile carbon (-C≡N) should appear around 115-120 ppm. The carbon bearing the hydroxyl group (C-OH) will be downfield, and the carbons attached to the bromine atoms will also show characteristic shifts. |

| FT-IR (cm⁻¹) | - O-H stretch (broad): ~3200-3500- C≡N stretch (sharp, strong): ~2220-2240[5]- C=C aromatic stretch: ~1400-1600- C-Br stretch: ~500-600 |

| Mass Spec. (EI) | The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). Fragmentation may involve the loss of Br, HBr, and the cyano group. |

Potential Applications in Research and Drug Development

While the biological activity of this compound is not extensively documented, its structure suggests several potential applications for researchers and drug development professionals:

-

Scaffold for Medicinal Chemistry: The presence of multiple functional groups (hydroxyl, nitrile, and two bromine atoms) provides handles for a variety of chemical modifications. The bromine atoms are particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid generation of diverse compound libraries.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a fragment in screening campaigns to identify starting points for the development of inhibitors for various biological targets.

-

Intermediate for Agrochemicals and Materials Science: Although distinct from its herbicidal isomer, its polysubstituted aromatic structure may be of interest in the synthesis of new agrochemicals with different modes of action or in the development of novel functional materials.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable, though under-explored, chemical entity with significant potential as a synthetic intermediate. This guide has provided a theoretical framework and a practical, proposed protocol for its synthesis via the regioselective bromination of 2-hydroxybenzonitrile. The outlined spectroscopic characteristics provide a basis for its identification and characterization. For researchers in drug discovery and organic synthesis, this compound represents a versatile scaffold for the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2-hydroxybenzonitrile

Foreword: Understanding the Core Utility

3,5-Dibromo-2-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in synthetic chemistry. Its multifunctional nature, featuring a hydroxyl group, a nitrile moiety, and two bromine atoms on a benzene ring, makes it a versatile intermediate. This guide provides an in-depth analysis of its core physicochemical properties, offering a critical data resource for researchers, chemists, and drug development professionals. The strategic positioning of its functional groups dictates its reactivity and potential applications, primarily as a building block in the synthesis of more complex molecules, including agrochemicals.[1] A thorough understanding of its properties is paramount for optimizing reaction conditions, purification processes, and for the rational design of novel chemical entities.

Chemical Identity and Molecular Architecture

Unambiguous identification is the cornerstone of chemical research. This compound is registered under CAS Number 40718-08-9.[2][3][4] Its molecular structure and core identifiers are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 40718-08-9 | [2][3][4] |

| Molecular Formula | C₇H₃Br₂NO | [2][4] |

| Molecular Weight | 276.91 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1C#N)O)Br)Br | [4] |

| Synonyms | 3,5-Dibromosalicylonitrile, 4,6-Dibromo-2-cyanophenol |[2] |

The spatial arrangement of the functional groups is critical to its chemical behavior. The hydroxyl and nitrile groups are ortho to each other, allowing for potential intramolecular interactions, while the bromine atoms at positions 3 and 5 significantly influence the electronic properties of the aromatic ring.

Caption: 2D structure of this compound.

Core Physicochemical Characteristics

The physical properties of a compound govern its behavior in various environments and are critical for designing experimental protocols, including synthesis, purification, and formulation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance in Research & Development |

|---|---|---|

| Appearance | White to light yellow solid | Provides a preliminary check for purity; deviations in color may indicate impurities or degradation. |

| Melting Point | 174 °C | A sharp melting point is a primary indicator of high purity. It is a crucial parameter for reaction temperature control and material characterization.[3] |

| Boiling Point (Predicted) | 275.4 ± 40.0 °C | Useful for assessing thermal stability and for developing purification methods like distillation, although its high value suggests decomposition may occur before boiling.[3] |

| Density (Predicted) | 2.24 ± 0.1 g/cm³ | Important for process scale-up calculations, including reactor volume and mass transfer estimations.[3] |

| pKa (Predicted) | 5.07 ± 0.23 | This value, corresponding to the hydroxyl proton, is critical for understanding its acidic nature. It influences solubility in aqueous media of varying pH and is vital for designing extraction, purification, and formulation protocols.[3] |

| Storage | Room Temperature, Sealed in Dry Conditions | Indicates the compound's stability under standard laboratory conditions and highlights the need to protect it from moisture.[2][3] |

Field Insights:

-

Melting Point as a Purity Metric: In our experience, a melting point depression or a broad melting range for this compound is a reliable first sign of impurities. Recrystallization is often the most effective method for purification, and the melting point is the key metric to track its success.

-

The Critical Role of pKa: The predicted pKa of ~5.07 suggests that this compound is a moderately acidic phenol. This acidity is enhanced by the electron-withdrawing effects of the two bromine atoms and the nitrile group. In practical terms, this means the compound can be readily deprotonated in basic solutions (pH > 6), forming a water-soluble phenoxide salt. This property is routinely exploited for purification: the compound can be dissolved in a dilute aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.

Spectroscopic and Analytical Profile

Structural elucidation and purity confirmation are dependent on a suite of spectroscopic techniques. While specific spectra are often proprietary to suppliers, the expected characteristics can be inferred from the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the phenolic hydroxyl proton and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3,5-substitution pattern.

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the nitrile carbon, providing a carbon fingerprint of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum serves as a rapid confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch of the hydroxyl group (typically ~3200-3600 cm⁻¹), a sharp, intense peak for the C≡N stretch of the nitrile group (~2220-2260 cm⁻¹), and various peaks in the fingerprint region corresponding to the C-Br and C-C bonds of the substituted aromatic ring.[1]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of 276.91 g/mol . A key feature would be the characteristic isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in a distinctive M, M+2, and M+4 peak pattern with a ~1:2:1 intensity ratio.

-

Synthesis, Reactivity, and Applications

This compound is primarily valued as a chemical intermediate. Its most notable application is in the synthesis of agrochemicals.[1] It serves as a precursor to the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related isomer used for controlling broadleaf weeds.[1][5] The reactivity of the molecule is centered around its three functional groups:

-

Phenolic Hydroxyl Group: Can be alkylated or acylated to produce ethers and esters.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Aromatic Ring: The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new carbon-carbon bonds.

Caption: Generalized synthetic workflow involving the subject compound.

Experimental Protocols: A Practical Approach

The following protocols are standardized methodologies for characterizing this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's moderate polarity. The UV detector is set to a wavelength where the aromatic ring exhibits strong absorbance.

Caption: Workflow for HPLC purity analysis.

Self-Validation: The system is validated by running a blank (mobile phase) to establish a baseline, followed by a standard of known concentration if quantitative analysis is required. Peak symmetry and retention time consistency across multiple injections ensure system suitability.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: NMR provides definitive structural information by probing the chemical environment of each proton. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated DMSO may be used if solubility is an issue, which has the added benefit of allowing the exchangeable -OH proton to be observed more reliably.

Caption: Workflow for NMR-based structural analysis.

Self-Validation: The internal standard (TMS) provides a reliable reference point (0 ppm). The integral ratios of the observed peaks should correspond to the number of protons in the structure (e.g., the ratio of aromatic protons to the hydroxyl proton).

Safety, Storage, and Handling

As a halogenated aromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3]

Trustworthiness: This guidance is based on standard laboratory safety protocols for chemical reagents. For comprehensive safety information, it is mandatory to consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a compound whose value lies in its potential as a synthetic building block. Its physicochemical properties—moderate acidity, a distinct melting point, and characteristic spectroscopic signatures—are all logical consequences of its molecular architecture. The protocols and data presented in this guide offer a foundational framework for scientists to utilize this compound effectively and safely in their research and development endeavors, particularly in the fields of agrochemical and pharmaceutical synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:40718-08-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 40718-08-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 40718-08-9 | QBA71808 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile (CAS No. 40718-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxybenzonitrile, a halogenated aromatic nitrile of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical properties, spectroscopic profile, synthesis methodologies, and its emerging applications as a key building block for novel therapeutic agents. Particular emphasis is placed on its role in the development of dual α-glucosidase/α-amylase inhibitors and potential anticancer compounds. Safety protocols and analytical methods are also detailed to ensure its effective and safe handling and characterization in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a poly-substituted aromatic compound characterized by a benzonitrile core with two bromine substituents and a hydroxyl group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 40718-08-9 | [1][2][3] |

| Molecular Formula | C₇H₃Br₂NO | [1][3] |

| Molecular Weight | 276.91 g/mol | [1][3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 174 °C | |

| Boiling Point (Predicted) | 275.4 ± 40.0 °C | |

| Density (Predicted) | 2.24 ± 0.1 g/cm³ | |

| pKa (Predicted) | 5.07 ± 0.23 | |

| Storage | Room temperature, sealed, dry, dark | [3] |

Spectroscopic Characterization

Accurate structural elucidation is paramount in research. While specific, peer-reviewed spectral data for this compound is not widely published, the following represents the expected spectroscopic characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets, with their chemical shifts influenced by the neighboring bromine, hydroxyl, and nitrile groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, with the carbon attached to the nitrile group appearing at lower field, and the carbons bonded to bromine and the hydroxyl group also showing characteristic shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, indicative of the nitrile group.

-

C=C stretch (aromatic): Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 275, with a characteristic isotopic pattern due to the presence of two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a 1:2:1 ratio). Fragmentation patterns would likely involve the loss of HCN and bromine radicals.

Synthesis Methodology: A Representative Protocol

Figure 1: General synthesis pathway for this compound.

Experimental Protocol (Representative):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 eq) in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature. The addition should be done in the dark to avoid light-catalyzed side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants but does not significantly participate in the reaction.

-

Stoichiometry: A slight excess of bromine is used to ensure complete dibromination of the starting material.

-

Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize the formation of over-brominated byproducts.

-

Work-up: Quenching the reaction in ice-water precipitates the organic product, which is sparingly soluble in water, allowing for easy separation from the water-soluble byproducts.

Applications in Drug Discovery and Development

The 3,5-dibromo-2-hydroxyphenyl moiety is a key pharmacophore in the design of various bioactive molecules. Its utility stems from the specific electronic and steric properties conferred by the bromine and hydroxyl groups, which can influence binding to biological targets.

Precursor for Chalcones and Flavones with Dual-Enzyme Inhibition and Anticancer Activity

Recent research has highlighted the use of a closely related compound, 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, as a precursor for the synthesis of novel chalcones and flavones. These derivatives have demonstrated promising dual inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. Furthermore, some of these synthesized compounds have exhibited significant cytotoxic effects against human breast (MCF-7) and lung (A549) cancer cell lines.

Figure 2: Workflow from 3,5-dibromo-2-hydroxyphenyl precursors to bioactive chalcones and flavones.

The presence of the dibrominated phenol moiety in these molecules is thought to contribute to their biological activity through various mechanisms, including enhanced binding to enzyme active sites and potential for inducing apoptosis in cancer cells.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations.

-

Aromatic Ring: The benzene ring is deactivated towards further electrophilic substitution due to the presence of two electron-withdrawing bromine atoms and a nitrile group. However, the hydroxyl group is a strong activating group. The interplay of these effects will dictate the regioselectivity of any further substitution reactions. The bromine atoms can also participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents and bases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Chromatography

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) would likely provide good separation from starting materials and byproducts. Detection can be achieved using a UV detector, as the aromatic ring will absorb in the UV region.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound. The mass spectrum will provide the molecular weight and fragmentation pattern, as discussed in the spectroscopy section.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with growing importance in the field of drug discovery. Its unique substitution pattern provides a scaffold for the development of novel therapeutic agents with a range of biological activities. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists working with this compound. Further exploration of its potential in medicinal chemistry is warranted and is an active area of research.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-hydroxybenzonitrile

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 3,5-Dibromo-2-hydroxybenzonitrile (CAS No: 40718-08-9).[1] Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple presentation of data. It offers a predictive and interpretive framework grounded in the principles of chemical structure and spectroscopic theory. Each section details the causality behind expected spectral features, provides robust, self-validating experimental protocols, and summarizes key data for efficient analysis.

Introduction: The Analytical Imperative

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a hydroxyl group, a nitrile moiety, and two bromine atoms on a benzene ring, presents a unique electronic and structural profile.[1] Accurate and unambiguous structural confirmation is paramount for any downstream application, making a comprehensive understanding of its spectroscopic signature essential.

This guide serves as a foundational resource for scientists, providing a detailed roadmap for interpreting the NMR, IR, and MS spectra of this molecule. The approach herein is predictive, establishing a theoretically sound hypothesis for the expected data, which can then be validated against experimental results.

Molecular Structure and Spectroscopic Predictions

The logical starting point for any spectroscopic analysis is the molecule's structure. The arrangement of functional groups and substituents dictates the electronic environment of each atom, which in turn governs its interaction with the energy sources used in NMR, IR, and MS.

Caption: Molecular structure of this compound.

Based on this structure, we can anticipate:

-

¹H NMR: Two distinct aromatic proton signals and one hydroxyl proton signal.

-

¹³C NMR: Seven distinct carbon signals due to the molecule's asymmetry.

-

IR Spectroscopy: Characteristic absorption bands for O-H, C≡N, aromatic C=C, and C-Br bonds.

-

Mass Spectrometry: A unique molecular ion cluster due to the presence of two bromine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three signals. The electron-withdrawing nature of the nitrile and bromine substituents will deshield the aromatic protons, shifting their signals downfield.

-

Aromatic Protons (H4, H6): These two protons are in different chemical environments. They are ortho and para to a bromine atom, respectively, and will appear as two distinct doublets due to coupling with each other. Their chemical shifts are predicted to be in the range of 7.0-8.0 ppm.[2]

-

Hydroxyl Proton (OH): This proton will appear as a broad singlet, as its coupling is often not resolved. Its chemical shift is highly dependent on solvent and concentration but is typically expected between 5.0 and 10.0 ppm.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.[3] The chemical shifts can be estimated based on additive rules for substituted benzenes.[4][5][6]

-

Aromatic Carbons (C1-C6): The carbons directly attached to bromine (C3, C5) will be shifted to ~110-125 ppm. The carbon bearing the hydroxyl group (C2) will be shifted downfield to ~150-160 ppm. The remaining aromatic carbons will resonate between 115-140 ppm.

-

Nitrile Carbon (CN): The nitrile carbon is characteristically found in the 115-125 ppm region.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 7.0 - 8.0 | Doublet | 1H | H4 |

| ¹H | 7.0 - 8.0 | Doublet | 1H | H6 |

| ¹H | 5.0 - 10.0 | Broad Singlet | 1H | OH |

| ¹³C | 150 - 160 | Singlet | - | C2 (C-OH) |

| ¹³C | 110 - 140 | Singlet | - | C1, C4, C6 |

| ¹³C | 110 - 125 | Singlet | - | C3, C5 (C-Br) |

| ¹³C | 115 - 125 | Singlet | - | C≡N |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8][9]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

The final sample height in the tube should be 4-5 cm.[7]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[11]

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

-

O-H Stretch: A strong and broad absorption band is expected in the 3500–3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[12][13]

-

Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹.[14]

-

C≡N Stretch: A sharp, medium-intensity absorption is characteristic of the nitrile group and is expected in the 2260–2220 cm⁻¹ region.[15]

-

Aromatic C=C Stretch: One or more medium-intensity bands will appear in the 1600–1400 cm⁻¹ region, corresponding to the stretching vibrations of the benzene ring.[14]

-

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the far-infrared region, typically between 690-515 cm⁻¹.[13]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500–3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100–3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2260–2220 | Medium, Sharp | C≡N Stretch | Nitrile |

| 1600–1400 | Medium | C=C Stretch (in-ring) | Aromatic |

| 1320–1000 | Strong | C-O Stretch | Phenol |

| 690–515 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[16][17]

-

Background Collection:

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[16]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied to the data to make the spectrum appear more like a traditional transmission spectrum.[18]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Analysis of the Mass Spectrum

The presence of two bromine atoms is the most defining feature in the mass spectrum of this molecule.

-

Molecular Ion (M⁺) Cluster: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[20][21][22] A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

-

M⁺: Contains two ⁷⁹Br atoms.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Contains two ⁸¹Br atoms. The relative intensity of this M⁺:M+2:M+4 cluster will be approximately 1:2:1.[23][24][25] Given the molecular formula C₇H₃Br₂NO, the monoisotopic mass for the M⁺ peak (C₇H₃⁷⁹Br₂NO) is calculated to be ~275 m/z. The cluster will therefore appear at m/z 275, 277, and 279.

-

-

Fragmentation Pattern: Upon ionization, the molecular ion can fragment. Common fragmentation pathways for brominated aromatic compounds include the loss of a bromine atom or the elimination of small, stable neutral molecules.[26][27]

-

[M-Br]⁺: Loss of a bromine radical will result in a prominent peak.

-

[M-HCN]⁺: Loss of hydrogen cyanide from the nitrile group is a possible fragmentation pathway.

-

[C₆H₃O]⁺: A peak corresponding to the phenyl cation (m/z 77) is common for substituted benzenes.[24]

-

Caption: Predicted major fragmentation pathways for this compound.

Table 3: Predicted Mass Spectrometry Data

| m/z (relative to ⁷⁹Br) | Relative Intensity Pattern | Interpretation |

|---|---|---|

| 275, 277, 279 | 1:2:1 | Molecular Ion Cluster [M]⁺ |

| 196, 198 | 1:1 | Fragment from loss of one Br atom, [M-Br]⁺ |

| 248, 250, 252 | 1:2:1 | Fragment from loss of hydrogen cyanide, [M-HCN]⁺ |

| 77 | - | Phenyl cation fragment [C₆H₅]⁺ (or related aromatic ion) |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like this compound.[28]

-

Sample Preparation:

-

GC Method:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Analyze the spectrum for the molecular ion cluster and characteristic fragment ions as detailed in section 5.1.

-

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the number of unique atoms. IR spectroscopy validates the presence of the key hydroxyl and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the highly characteristic isotopic pattern of the two bromine atoms. By following the predictive models and robust protocols outlined in this guide, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

References

- 1. This compound | 40718-08-9 | QBA71808 [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proton coupled <sup>13</sup>C nmr is useful for assigning chemical shifts in substituted benzenes [morressier.com]

- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR chemical shift prediction of benzenes [stenutz.eu]

- 7. organomation.com [organomation.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. rsc.org [rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. agilent.com [agilent.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mse.washington.edu [mse.washington.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 24. whitman.edu [whitman.edu]

- 25. youtube.com [youtube.com]

- 26. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. savemyexams.com [savemyexams.com]

- 28. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 29. Sample preparation GC-MS [scioninstruments.com]

- 30. uoguelph.ca [uoguelph.ca]

Reactivity of the nitrile group in 3,5-Dibromo-2-hydroxybenzonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Dibromo-2-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile group in this compound. The molecule's unique substitution pattern, featuring an ortho-hydroxyl group and two meta-bromo groups, imparts a distinct electronic and steric environment that governs the transformation of the cyano functional group. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights, detailed mechanistic explorations, and validated experimental protocols for key reactions including hydrolysis, reduction, organometallic additions, and cycloadditions.

Introduction: A Molecule of Tuned Reactivity

This compound is a valuable synthetic intermediate, notably in the production of agrochemicals like the herbicide Bromoxynil.[1] Its utility stems from the versatile, yet electronically modulated, nitrile functional group. The reactivity of a standard benzonitrile is significantly altered by the presence of the ortho-hydroxyl and meta-dibromo substituents.

-

The Nitrile Group: The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative. This creates a significant dipole moment and renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles.[2][3][4]

-

Influence of Substituents:

-

Ortho-Hydroxyl (-OH) Group: This group exerts a dual influence. Its mesomeric effect (+M) donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the nitrile carbon. However, its most critical role is its ability to form intramolecular hydrogen bonds and to chelate with metal-based reagents, which can orient reactants and influence stereochemical outcomes. The acidic proton of the phenol will also react with strong bases or organometallic reagents.

-

Meta-Bromo (-Br) Groups: As halogens, the bromine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzonitrile.

-

These competing electronic influences create a finely tuned reactive center, allowing for a range of selective chemical transformations.

Caption: Electronic effects governing nitrile reactivity.

Foundational Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile carbon in this compound makes it an excellent substrate for several fundamental organic transformations.

Hydrolysis to Carboxylic Acid

The conversion of nitriles to carboxylic acids is a robust and high-yielding reaction, proceeding through an amide intermediate. This transformation can be achieved under both acidic and basic conditions.[3][5]

Mechanistic Insight (Acid-Catalyzed): The reaction is initiated by the protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the carbon atom.[6][7] A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization yield an amide intermediate. Under forcing conditions (heat), this amide is further hydrolyzed to the corresponding carboxylic acid and ammonium ion. The electron-withdrawing nature of the bromine atoms facilitates the initial nucleophilic attack by water.

Caption: Workflow for acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 36.1 mmol).

-

Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL). Caution: The addition is exothermic and should be done slowly in an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (250 g) in a large beaker with vigorous stirring.

-

Isolation: The white precipitate of 3,5-Dibromo-2-hydroxybenzoic acid is collected by vacuum filtration.

-

Purification: Wash the solid with copious cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Reduction to Primary Amine

The nitrile group can be fully reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.[4][8]

Mechanistic Insight (LiAlH₄ Reduction): The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[3][5] The first addition forms an imine anion, which is stabilized as an aluminum complex. This complex remains sufficiently electrophilic to accept a second hydride, forming a dianion intermediate.[5] An aqueous workup then quenches the reaction and protonates the nitrogen to yield the primary amine.

Causality Behind Experimental Choices:

-

Excess Reagent: Due to the acidic phenolic proton, at least two equivalents of LiAlH₄ are required: one to deprotonate the hydroxyl group and one for the reduction. In practice, a larger excess (2.5-3.0 eq.) is used to ensure complete conversion.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out in a dry ethereal solvent (e.g., THF, Diethyl ether) under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Synthesis of (3,5-Dibromo-2-hydroxyphenyl)methanamine

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

-

Reagent Preparation: Suspend LiAlH₄ (2.74 g, 72.2 mmol, 2.0 eq.) in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve this compound (10.0 g, 36.1 mmol) in anhydrous THF (75 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

-

Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: deionized water (2.7 mL), 15% aqueous NaOH (2.7 mL), and finally deionized water (8.1 mL). Caution: Vigorous gas evolution occurs.

-

Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Addition of Organometallic Reagents

Grignard and organolithium reagents add to the nitrile carbon to form ketones after an acidic workup.[6][9] This reaction provides an excellent route for C-C bond formation.

Mechanistic Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine anion.[5] This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen, forming an iminium ion, which is then readily hydrolyzed to a ketone, releasing ammonia.[2]

Causality Behind Experimental Choices:

-

Stoichiometry: A minimum of two equivalents of the Grignard reagent are necessary. The first equivalent is consumed in an acid-base reaction with the phenolic hydroxyl group. The second equivalent performs the nucleophilic addition to the nitrile. An excess is often used to drive the reaction to completion.

Caption: Workflow for Grignard reaction with the substrate.

Experimental Protocol: Synthesis of 1-(3,5-Dibromo-2-hydroxyphenyl)ethanone

-

Setup: Use a flame-dried three-neck flask assembly under a nitrogen atmosphere as described for the LiAlH₄ reduction.

-

Substrate Solution: Dissolve this compound (10.0 g, 36.1 mmol) in 100 mL of anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 30.1 mL, 90.3 mmol, 2.5 eq.) dropwise via a syringe, keeping the internal temperature below 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux for an additional 1 hour.

-

Work-up: Cool the reaction to 0 °C and slowly quench by adding 100 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Advanced Synthesis: Cycloaddition Reactions

The nitrile group, as a C-N triple bond, can participate in cycloaddition reactions to construct heterocyclic rings, which are core structures in many pharmaceuticals. The electron-deficient nature of the nitrile in this compound makes it a good candidate for reactions with electron-rich partners.

[3+2] Cycloaddition with Azides (Tetrazole Synthesis): A prominent example is the [3+2] cycloaddition between a nitrile and an azide ion (N₃⁻) to form a tetrazole ring. This reaction is often catalyzed by Lewis acids or promoted by specific reaction conditions.

Mechanistic Insight: This reaction is a type of 1,3-dipolar cycloaddition.[10] The azide ion acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The concerted or stepwise addition leads to a five-membered heterocyclic ring containing four nitrogen atoms. The electron-withdrawing groups on the benzonitrile enhance its reactivity as a dipolarophile.

Experimental Protocol: Synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)-1H-tetrazole

-

Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 18.1 mmol), sodium azide (NaN₃, 2.35 g, 36.1 mmol, 2.0 eq.), and triethylamine hydrochloride (4.97 g, 36.1 mmol, 2.0 eq.).

-

Solvent: Add N,N-Dimethylformamide (DMF, 50 mL).

-

Reaction: Heat the mixture to 120 °C with stirring for 24 hours under a nitrogen atmosphere.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Acidify to pH 2-3 with 2M HCl.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude tetrazole can be recrystallized from an ethanol/water mixture.

Summary of Reactivity

The unique substitution of this compound provides a versatile platform for chemical synthesis. The table below summarizes the key transformations discussed.

| Reaction Type | Reagents | Key Intermediate(s) | Final Product | Critical Considerations |

| Hydrolysis | H₂SO₄/H₂O, Heat | Amide | Carboxylic Acid | Requires forcing conditions (heat). |

| Reduction | LiAlH₄, then H₂O | Imine & Dianion complexes | Primary Amine | Anhydrous conditions; >2 eq. of LiAlH₄. |

| Grignard Add. | R-MgBr, then H₃O⁺ | Imine-magnesium salt | Ketone | Anhydrous conditions; >2 eq. of Grignard. |

| [3+2] Cycloadd. | NaN₃, Lewis Acid | - | Tetrazole | Often requires heat and polar aprotic solvent. |

Conclusion and Outlook

The reactivity of the nitrile group in this compound is a textbook example of substituent-directed synthesis. The powerful electron-withdrawing effects of the bromine atoms activate the nitrile for nucleophilic attack, while the ortho-hydroxyl group introduces additional complexity and synthetic handles, particularly in reactions involving strong bases or organometallics. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to utilize this versatile building block in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. Future work may explore asymmetric transformations and novel catalytic systems to further expand the synthetic utility of this valuable intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. youtube.com [youtube.com]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

The Benzonitrile Scaffold: A Cornerstone in Modern Drug Discovery and Development

Abstract

The benzonitrile moiety, a simple aromatic ring functionalized with a cyano group, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including its role as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and its ability to modulate electronic properties—have established it as a pivotal building block in the synthesis of a diverse array of pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted benzonitriles for researchers, scientists, and drug development professionals. We will explore their mechanisms of action across various therapeutic areas, delve into critical structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and discuss their synthetic versatility, underscoring the profound impact of this scaffold on contemporary drug design.

The Significance of the Benzonitrile Moiety in Medicinal Chemistry

The utility of the benzonitrile core stems from the distinct properties of the nitrile group (-C≡N). This strongly electron-withdrawing group significantly influences the electronic density of the attached benzene ring, which can enhance π-π stacking interactions with aromatic residues in target proteins like phenylalanine or tyrosine.[3] The nitrile's linear geometry and its capacity to act as a potent hydrogen bond acceptor without being a hydrogen bond donor allow it to form specific, stabilizing interactions within protein binding pockets.[1] Furthermore, the nitrile group is a valuable bioisostere for functionalities like ketones or can be synthetically transformed into other critical groups such as primary amines or carboxylic acids, providing immense flexibility during lead optimization.[2][4][5] These attributes have led to the successful development of benzonitrile-containing drugs across multiple therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[1][6]

Key Biological Targets and Therapeutic Applications

Substituted benzonitriles exert their biological effects by modulating the activity of a wide range of protein targets, most notably enzymes. Their ability to be finely tuned through substitution on the aromatic ring allows for the development of highly potent and selective inhibitors.

Enzyme Inhibition: A Dominant Mechanism of Action

One of the most significant applications of benzonitrile derivatives is in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7][8] In these patients, the primary source of estrogen is the conversion of androgens by the enzyme aromatase (cytochrome P450 19A1).[9][10] Benzonitrile-containing non-steroidal drugs like Letrozole and Anastrozole are highly potent and selective competitive inhibitors of this enzyme.[11][12][13]

Mechanism of Action: Letrozole and Anastrozole feature a triazole ring that coordinates with the heme iron atom at the active site of the aromatase enzyme.[14][15] The benzonitrile portion of the molecule mimics the steroid backbone of the natural androgen substrates, ensuring high-affinity binding.[14] This competitive inhibition blocks the final step of estrogen biosynthesis, leading to a profound decrease in circulating estrogen levels and subsequently starving hormone-dependent cancer cells of their primary growth signal.[7][10] Letrozole, which contains two benzonitrile moieties, is noted to be a particularly potent inhibitor.[14][16]

DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion.[17] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. Several classes of compounds incorporating a benzonitrile moiety have been investigated as DPP-4 inhibitors.[18][19] For instance, quinazolinone derivatives substituted with a methyl-benzonitrile group have demonstrated good inhibitory activity against the DPP-4 enzyme.[20][21] In these structures, the nitrile group often occupies the S1 pocket of the enzyme, forming key interactions.[21]

Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development. Benzonitrile derivatives have been developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[22] The benzonitrile scaffold serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of these enzymes, disrupting downstream signaling pathways essential for tumor growth and survival.[1][22]

Disruption of microtubule dynamics is a proven anticancer strategy. Certain N-substituted benzimidazole acrylonitriles and 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization.[1][23] By binding to the colchicine site on tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzonitrile derivatives can be precisely modulated by the nature and position of substituents on the aromatic ring. Understanding these relationships is fundamental to rational drug design.

Causality in SAR: The choice of substituents is driven by the need to optimize multiple parameters simultaneously: potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro or additional halogens can increase the electrophilicity of the nitrile carbon, potentially enhancing interactions, but may also affect metabolic stability.[24] Conversely, electron-donating groups (EDGs) can alter ring polarity and influence protein-ligand interactions.

-

Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents dictate how a molecule fits into a binding pocket and its ability to cross cell membranes. For example, in the development of dual aromatase-sulfatase inhibitors, the length and composition of the linker chain between the benzonitrile pharmacophore and the sulfamate motif were found to be critical for optimizing dual-target inhibition.[25] SAR studies revealed that alkylene- and thioether-based linkers were more potent than ether- or sulfone-based ones.[25]

Table 1: SAR Summary for Letrozole-Based Aromatase Inhibitors This table summarizes data on how modifications to the heterocyclic ring and phenyl substituents of letrozole analogues impact their inhibitory activity, providing a clear example of SAR in action.

| Compound ID | Heterocyclic Ring | Phenyl Substituent(s) | Aromatase Inhibition (IC₅₀) | Key SAR Insight | Reference |

| Letrozole (1) | 1,2,4-Triazole | Bis-(p-cyanophenyl) | ~2 nM | The parent drug; highly potent. | [16] |

| 10a | 1,2,3-Triazole | Bis-(p-cyanophenyl) | Comparable to Letrozole | Demonstrates that 1,2,3-triazole is a viable isostere for 1,2,4-triazole. | [26] |

| 25 | 1,2,5-Triazole | Bis-(p-cyanophenyl) | >10,000x less active than 10a | Confirms the necessity of a nitrogen atom at position 3 or 4 of the azole ring for heme coordination. | [26] |

| 42e | 4-(amino)-1,2,4-triazole | p-cyanophenyl & p-(ethoxy)phenyl | 0.26 nM | Shows that linker modifications and substituent changes can further enhance potency over the parent scaffold. | [25] |

| 43e | 4-(amino)-1,2,4-triazole | p-cyanophenyl & p-(sulfamate)phenyl | 0.45 nM | Introduction of a sulfamate group confers dual activity (aromatase and STS inhibition). | [25] |

Key Experimental Protocols and Workflows

The evaluation of substituted benzonitriles requires robust and validated experimental methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

General Drug Discovery Workflow

The development of novel benzonitrile-based therapeutics typically follows a structured workflow from initial concept to lead optimization. The causality behind this workflow is to systematically de-risk a project by addressing fundamental questions of potency, selectivity, and drug-like properties at each stage before committing further resources.

Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a common method for quantifying the inhibitory potential of test compounds against human aromatase. The choice of a fluorometric assay is based on its high sensitivity and suitability for high-throughput screening.

Principle: This is a self-validating system that measures the conversion of a non-fluorescent substrate (dibenzylfluorescein) to a highly fluorescent product by recombinant human aromatase. A decrease in fluorescence in the presence of a test compound indicates inhibition.

Materials:

-

Recombinant human aromatase (CYP19A1)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Aromatase substrate: Dibenzylfluorescein (DBF)

-

Test Compounds (substituted benzonitriles) and Positive Control (Letrozole)

-

Assay Buffer: Potassium phosphate buffer, pH 7.4

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of test compounds and Letrozole in DMSO. The final DMSO concentration in the assay should be ≤1% to avoid solvent effects.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 1 µL of test compound dilutions to sample wells.

-

Add 1 µL of Letrozole dilutions to positive control wells.

-

Add 1 µL of DMSO to "No Inhibition" (100% activity) and "No Enzyme" (background) wells.

-

-

Enzyme Addition: Add 25 µL of assay buffer containing the NADPH regenerating system to all wells. Add 25 µL of recombinant aromatase enzyme to all wells except the "No Enzyme" background controls.

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This step allows compounds to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add 25 µL of the DBF substrate to all wells to initiate the reaction.

-

Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at Ex/Em = 485/530 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the "No Enzyme" wells from all other wells.

-

Calculate the percent inhibition for each compound concentration relative to the "No Inhibition" control: % Inhibition = 100 * (1 - (Signal_Test / Signal_Control))

-

Plot % Inhibition vs. log[Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Trustworthiness Check: The protocol is validated by the inclusion of a potent positive control (Letrozole), which must yield an IC₅₀ value within the expected historical range, and a negative control (DMSO), which defines the 100% activity window.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a specific fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Upon cleavage by DPP-4, the free AMC product fluoresces brightly. Inhibition is measured as a reduction in fluorescence.

Materials:

-

Recombinant human DPP-4

-

DPP-4 Substrate: H-Gly-Pro-AMC

-

Test Compounds and Positive Control (e.g., Sitagliptin)

-

Assay Buffer: Tris-HCl buffer, pH 7.5, containing BSA

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of test compounds and Sitagliptin in the assay buffer.

-

Reaction Mixture Preparation: Add 50 µL of test compound dilutions or controls to the wells of a 96-well plate.

-

Enzyme Addition: Add 25 µL of a pre-diluted DPP-4 enzyme solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 25 µL of the H-Gly-Pro-AMC substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every minute for 30 minutes.

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percent inhibition using the rates: % Inhibition = 100 * (1 - (V_Test / V_Control))

-

Determine IC₅₀ values by plotting % Inhibition vs. log[Concentration] and fitting the curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 8. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Anastrozole - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Letrozole | 112809-51-5 [chemicalbook.com]

- 17. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. brieflands.com [brieflands.com]

- 22. benchchem.com [benchchem.com]

- 23. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Dibromo-2-hydroxybenzonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-hydroxybenzonitrile, with the CAS Number 40718-08-9, is a halogenated aromatic compound of significant interest in the field of organic synthesis.[1][2][3] As a substituted phenol and benzonitrile, its unique arrangement of functional groups—a hydroxyl group, a nitrile group, and two bromine atoms on the benzene ring—renders it a versatile chemical intermediate.[4] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, its potential as a reactive intermediate, and its applications in the synthesis of agrochemicals and novel molecules with potential biological activity.[5]

Unlike its well-known isomer, Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile), which is a widely used herbicide, this compound is primarily utilized in research and development as a building block for more complex chemical structures.[5] The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 40718-08-9 | [1][2][3][4] |

| Molecular Formula | C₇H₃Br₂NO | [1][2][3] |

| Molecular Weight | 276.91 g/mol | [3] |

| Appearance | White to light yellow solid/crystal powder | |

| Purity | Typically ≥90-95% | |

| Storage | Room temperature, in a dry, dark, and sealed environment | [5] |

Proposed Synthesis

While specific, detailed, and peer-reviewed synthetic protocols for this compound are not extensively published, a plausible and chemically sound method can be proposed based on the principles of electrophilic aromatic substitution. The logical precursor for this synthesis is 2-hydroxybenzonitrile (also known as salicylonitrile or 2-cyanophenol).